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Compound of Interest

Compound Name: Neolitsine

Cat. No.: B130865 Get Quote

An In-depth Technical Guide to Neolitsine
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical

properties, spectroscopic data, biological activities, and experimental protocols related to the

aporphine alkaloid, Neolitsine.

Chemical Structure and Identification
Neolitsine is a naturally occurring aporphine alkaloid. Its core structure is a tetracyclic system

derived from benzylisoquinoline precursors. The absolute configuration of the naturally

occurring enantiomer is typically (+)-Neolitsine.
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Identifier Value

IUPAC Name

(12S)-13-methyl-5,7,19,21-tetraoxa-13-

azahexacyclo[10.10.1.0²,¹⁰.0⁴,⁸.0¹⁶,²³.0¹⁸,²²]tricos

a-1(23),2,4(8),9,16,18(22)-hexaene[1]

Molecular Formula C₁₉H₁₇NO₄[1]

Molecular Weight 323.3 g/mol [1]

CAS Number 2466-42-4[1]

SMILES
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC6

=C(C=C54)OCO6)OCO3[1]

InChI

InChI=1S/C19H17NO4/c1-20-3-2-10-5-16-

19(24-9-23-16)18-12-7-15-14(21-8-22-15)6-

11(12)4-13(20)17(10)18/h5-7,13H,2-4,8-

9H2,1H3/t13-/m0/s1[1]

InChIKey GKEOKAJRKHTDOS-ZDUSSCGKSA-N[1]

Physicochemical and Spectroscopic Data
Below is a summary of the known physicochemical and spectroscopic properties of Neolitsine.

Table 2.1: Physicochemical Properties
Property Value Source

Melting Point 195-197 °C (Literature Value)

Solubility
Soluble in methanol,

chloroform.
(General Alkaloid Solubility)

XLogP3 3.1 (Computed)[1]

Hydrogen Bond Donor Count 0 (Computed)[1]

Hydrogen Bond Acceptor

Count
5 (Computed)[1]
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Table 2.2: Spectroscopic Data
Technique Data

¹H-NMR
Data to be populated from experimental

sources.

¹³C-NMR
Data to be populated from experimental

sources.

IR (Infrared)
Data to be populated from experimental

sources.

MS (Mass Spectrometry)
Data to be populated from experimental

sources.

Note: Specific experimental spectroscopic data requires access to dedicated chemical

databases and literature which are not fully available through the current search capabilities.

The table structure is provided for when such data is obtained.

Biological Activity
Neolitsine has been investigated for a range of biological activities. A summary of the

quantitative data is presented below.

Table 3.1: Biological Activity of Neolitsine
Activity Assay Target/Cell Line Result (IC₅₀/EC₉₀)

Anthelmintic

Haemonchus

contortus larval

motility

Haemonchus

contortus
EC₉₀: 6.4 µg/mL

Experimental Protocols
Detailed methodologies for the isolation and synthesis of Neolitsine are crucial for its further

study and development.

Isolation of (+)-Neolitsine from Cissampelos capensis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b130865?utm_src=pdf-body
https://www.benchchem.com/product/b130865?utm_src=pdf-body
https://www.benchchem.com/product/b130865?utm_src=pdf-body
https://www.benchchem.com/product/b130865?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To isolate (+)-Neolitsine from the aerial parts of Cissampelos capensis.

Methodology:

Extraction: The dried and powdered aerial parts of Cissampelos capensis are extracted with

methanol (MeOH) at room temperature. The solvent is then removed under reduced

pressure to yield a crude extract.

Fractionation: The crude MeOH extract is subjected to bioassay-guided fractionation. This

typically involves liquid-liquid partitioning and/or column chromatography.

Chromatographic Purification: The active fractions are further purified using techniques such

as silica gel column chromatography and/or preparative thin-layer chromatography (TLC),

eluting with a suitable solvent system (e.g., a gradient of chloroform and methanol).

Characterization: The structure of the isolated compound is elucidated and confirmed using

spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS), and by comparison with literature data.

Synthesis of (±)-Neolitsine
Objective: To confirm the structure of Neolitsine through the total synthesis of its racemic form.

Methodology: The synthesis of (±)-Neolitsine has been achieved via a photolytic ring closure

of a benzylisoquinoline derivative.[2]

Precursor Synthesis: A suitable N-methylated benzylisoquinoline precursor is synthesized.

This precursor contains the necessary carbon skeleton and functional groups for the

subsequent cyclization.

Photolytic Cyclization: The benzylisoquinoline derivative is subjected to photochemical

irradiation, typically using a high-pressure mercury lamp. This step induces an intramolecular

cyclization to form the aporphine core structure.

Purification: The resulting racemic Neolitsine is purified from the reaction mixture using

standard chromatographic techniques.
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Confirmation: The structure of the synthetic product is confirmed by comparing its

spectroscopic data with that of the natural product.

Diagrams and Visualizations
To aid in the understanding of the experimental workflow for obtaining Neolitsine, the following

diagrams are provided.

Caption: Experimental workflows for the isolation and synthesis of Neolitsine.

Disclaimer: This document is intended for informational purposes for a scientific audience. The

experimental protocols are summaries and require reference to the original publications for

detailed procedures and safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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